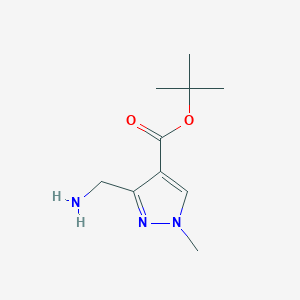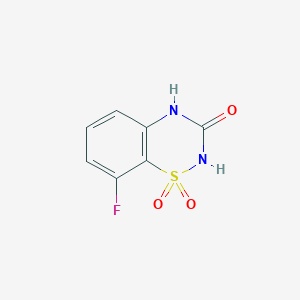
6-Phenylnicotinamide
Overview
Description
6-Phenylnicotinamide was identified as a potent TRPV1 antagonist with activity in an in vivo model of inflammatory pain . It is primarily used as a nutritional supplement for vitamin B3 .
Synthesis Analysis
The synthesis of 6-Phenylnicotinamide involves the modification of both the biaryl and heteroaryl components . This optimization has led to the discovery of 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide .Molecular Structure Analysis
The molecular structure of 6-Phenylnicotinamide is C12H10N2O . Further details about its structure can be found in the referenced literature .Scientific Research Applications
Antagonist of TRPV1
6-Phenylnicotinamide has been identified as a potent TRPV1 antagonist, showing activity in models of inflammatory pain. Its optimization led to the development of SB-782443, a compound with an excellent profile for pre-clinical development (Westaway et al., 2008).
Pyridine Nucleotide Metabolism
The compound has been studied in the context of pyridine nucleotide metabolism. It has been shown to interfere with the action of niacin, leading to significant biochemical changes in treated animals (Dietrich, Friedland, & Kaplan, 1958).
Effects on Brain Development
Studies indicate that 6-Phenylnicotinamide can significantly influence brain development when administered to immature animals. It has been shown to affect the activity of ornithine decarboxylase in the cerebellum of neonatal rats (Morris, Nadler, Nemeroff, & Slotkin, 1985).
Anticancer Activity
A derivative of 6-Phenylnicotinamide, 2-hydroxy-N-phenylnicotinamide, has been synthesized and tested for anticancer activity. This compound showed potential for leukemia P388 treatment (Salahuddin, Hanafi, & Hariyanti, 2013).
Glucose Utilization in Brain
The effects of 6-Phenylnicotinamide on alternative pathways of glucose metabolism in the brain have been evaluated, indicating changes in the utilization patterns in treated rats (Hothersall, Zubairu, Mclean, & Greenbaum, 1981).
Anticonvulsant Activity
Research has shown anticonvulsant activity in derivatives of 6-Phenylnicotinamide, prompting further studies into the anticonvulsant properties of N-aryl-2-methylnicotinamides (Sigova, Semyakina, Zalesov, & Konshin, 1985).
Effects on Neurotransmitters
6-Phenylnicotinamide has been found to alter concentrations of neurotransmitters like GABA and glutamate in the brain, suggesting its impact on neurochemical pathways (Bielicki & Krieglstein, 1976).
Energy Metabolism in Embryonic Neural Tube
The compound's effect on energy metabolism in the neural tube of developing embryos has been studied, indicating changes in metabolite levels after administration to pregnant rats (McCandless & Scott, 1981).
Safety and Hazards
Future Directions
The future directions of 6-Phenylnicotinamide research could involve further investigation into its potential risks and benefits, particularly in relation to its use at high doses . Additionally, more research is needed to fully understand its mechanism of action and its physical and chemical properties.
Mechanism of Action
Target of Action
The primary target of 6-Phenylnicotinamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.
Mode of Action
6-Phenylnicotinamide interacts with its target, SDH, by forming stable hydrogen bonds and hydrophobic interactions . This interaction inhibits the activity of SDH, which can lead to a disruption in energy production within the cell .
Biochemical Pathways
The inhibition of SDH by 6-Phenylnicotinamide affects the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . The downstream effects of this inhibition can lead to a decrease in ATP production, impacting various cellular processes that rely on this energy source.
Result of Action
The result of 6-Phenylnicotinamide’s action is the inhibition of SDH, leading to a disruption in energy production within the cell . This disruption can have various effects at the molecular and cellular levels, depending on the specific cell type and the overall physiological context.
properties
IUPAC Name |
6-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXXUAYUPWXXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306113 | |
| Record name | 6-Phenyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, 6-phenyl- | |
CAS RN |
43083-19-8 | |
| Record name | 6-Phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43083-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)
![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)
![2-{2-[4-(dimethylamino)phenyl]-1,3-benzothiazol-6-yl}acetic acid](/img/structure/B6601097.png)





![rac-tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B6601133.png)
![(1R,5S,7S)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6601139.png)



